[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester [2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester
Brand Name: Vulcanchem
CAS No.: 1714139-58-8
VCID: VC3164717
InChI: InChI=1S/C11H21O5P/c1-4-7-13-8-9-14-10-11-17(12,15-5-2)16-6-3/h1H,5-11H2,2-3H3
SMILES: CCOP(=O)(CCOCCOCC#C)OCC
Molecular Formula: C11H21O5P
Molecular Weight: 264.25 g/mol

[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester

CAS No.: 1714139-58-8

Cat. No.: VC3164717

Molecular Formula: C11H21O5P

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester - 1714139-58-8

Specification

CAS No. 1714139-58-8
Molecular Formula C11H21O5P
Molecular Weight 264.25 g/mol
IUPAC Name 3-[2-(2-diethoxyphosphorylethoxy)ethoxy]prop-1-yne
Standard InChI InChI=1S/C11H21O5P/c1-4-7-13-8-9-14-10-11-17(12,15-5-2)16-6-3/h1H,5-11H2,2-3H3
Standard InChI Key NGFJEWPAZHSGHR-UHFFFAOYSA-N
SMILES CCOP(=O)(CCOCCOCC#C)OCC
Canonical SMILES CCOP(=O)(CCOCCOCC#C)OCC

Introduction

Chemical Structure and Properties

Molecular Information

[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester is identified by the CAS registry number 1714139-58-8. It has a molecular formula of C11H21O5P and a molecular weight of 264.25 g/mol . The compound belongs to the class of phosphonic acid derivatives, specifically phosphonic acid diethyl esters, which are known for their versatility in organic synthesis and pharmaceutical applications.

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems and identifiers, which facilitate its accurate documentation in scientific literature and databases.

Identifier TypeValue
CAS Number1714139-58-8
IUPAC Name3-[2-(2-diethoxyphosphorylethoxy)ethoxy]prop-1-yne
Standard InChIInChI=1S/C11H21O5P/c1-4-7-13-8-9-14-10-11-17(12,15-5-2)16-6-3/h1H,5-11H2,2-3H3
Standard InChIKeyNGFJEWPAZHSGHR-UHFFFAOYSA-N
SMILESCCOP(=O)(CCOCCOCC#C)OCC
Canonical SMILESCCOP(=O)(CCOCCOCC#C)OCC
PubChem Compound130317766

Structural Features

The molecular structure of [2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester contains several key functional groups that contribute to its chemical behavior and applications:

  • A diethyl phosphonate group (P(=O)(OEt)2) that can participate in numerous chemical transformations and provides a point for further functionalization

  • A polyethylene glycol-like linker (-CH2CH2OCH2CH2O-) that enhances solubility in polar solvents and provides flexibility to the molecule

  • A terminal alkyne group (-C≡CH) that enables click chemistry applications and other alkyne-specific reactions

  • Multiple ether linkages that contribute to the compound's polarity and hydrogen-bonding capabilities

These structural features collectively provide significant reactivity and versatility in chemical synthesis, making the compound valuable for researchers developing novel chemical entities.

Synthesis Methods

Starting Materials

The synthesis typically begins with readily available precursors:

  • Propargyl alcohol (HC≡CCH2OH) - provides the terminal alkyne functionality

  • Ethylene glycol derivatives - form the polyethylene glycol-like linker structure

  • Phosphorus-containing reagents - typically triethyl phosphite or similar compounds for introducing the phosphonate group

Key Synthetic Steps

The synthesis likely involves several key transformations:

  • Williamson ether synthesis reactions to create the ether linkages between the propargyl group and the ethylene glycol units

  • Arbuzov reaction or Michaelis-Arbuzov reaction to introduce the phosphonate group

  • Various protection and deprotection steps to ensure selective functionalization of reactive groups

  • Purification procedures, potentially including column chromatography, to obtain the pure compound

Analytical Characterization

Spectroscopic Analysis

The compound can be characterized using various analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • 1H NMR to identify proton environments, particularly the terminal alkyne proton (typically 2.3-2.5 ppm)

    • 13C NMR to confirm carbon skeleton structure

    • 31P NMR to verify phosphorus environment (typically 20-40 ppm for phosphonate diesters)

  • Infrared (IR) spectroscopy:

    • Characteristic bands for terminal alkyne (≈3300 cm-1 for ≡C-H stretch and ≈2100 cm-1 for C≡C stretch)

    • Phosphonate P=O stretch (≈1240-1260 cm-1)

    • P-O-C stretching vibrations (≈1050-1100 cm-1)

    • Ether C-O stretching (≈1050-1150 cm-1)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 264 corresponding to the molecular weight

    • Fragmentation patterns showing characteristic losses of ethyl groups from the phosphonate

Applications in Research

Pharmaceutical Research

The compound's structural features, particularly the phosphonate group, make it a candidate for various applications in drug development:

  • As a building block for drugs targeting bone-related diseases, leveraging the phosphonate group's known affinity for bone mineral

  • In the synthesis of enzyme inhibitors, particularly those targeting phosphatases and kinases

  • As a linker molecule in click chemistry applications for drug conjugation

  • For prodrug development, where the phosphonate ester can be cleaved in vivo to release active compounds

Materials Science Applications

In materials science, the compound may serve as a precursor in synthesizing advanced materials such as:

  • Functionalized polymers with phosphorus-containing side chains that impart specific properties

  • Surface-modified materials with terminal alkyne groups for further functionalization

  • Self-assembling supramolecular structures that utilize phosphonate interactions

  • Novel phosphorus-containing materials with potential flame-retardant properties

Agricultural Applications

Phosphonic acid derivatives are often employed as intermediates in agricultural chemistry:

  • In the synthesis of herbicides or fungicides

  • As components in plant growth regulators

  • For developing novel agrochemicals with improved efficacy and environmental profiles

  • As chelating agents for micronutrient delivery systems in agriculture

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
Matrix Scientific185347[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester 95%2.500g$1,9802021-12-16
A1 Biochem Labs6574135[2-(2-Prop-2-ynyloxy-ethoxy)-ethyl]-phosphonicaciddiethylester 95%2.5g$1,2002021-12-16

Market Positioning

The significant price point ($480-$792 per gram) indicates this compound is positioned as a specialized research chemical rather than a bulk industrial reagent. This pricing structure is typical for compounds that:

  • Require complex multi-step synthesis procedures

  • Have limited production scales

  • Serve niche research applications

  • Require high purity for their intended applications

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